2-(3-Formylphenyl)acetic acid

Descripción general

Descripción

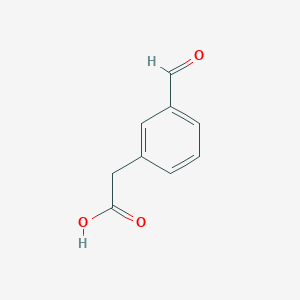

2-(3-Formylphenyl)acetic acid is an organic compound with the molecular formula C9H8O3 It is characterized by the presence of a formyl group attached to the third position of a phenyl ring, which is further connected to an acetic acid moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions: One common method for synthesizing 2-(3-Formylphenyl)acetic acid involves the reaction of 3-(bromomethyl)phenylacetic acid with hexamethylenetetramine in ethanol under reflux conditions. The reaction mixture is then treated with hydrochloric acid to yield the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis typically involves standard organic synthesis techniques, including the use of protective groups and purification steps to ensure high purity and yield.

Types of Reactions:

Oxidation: The formyl group in this compound can undergo oxidation to form carboxylic acids.

Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Concentrated sulfuric acid for nitration, or halogens in the presence of a Lewis acid for halogenation.

Major Products:

Oxidation: 3-(Carboxyphenyl)acetic acid.

Reduction: 3-(Hydroxymethylphenyl)acetic acid.

Substitution: Various substituted derivatives depending on the electrophile used.

Aplicaciones Científicas De Investigación

Chemical Synthesis

Intermediate in Organic Synthesis

2-(3-Formylphenyl)acetic acid serves as a crucial intermediate in the synthesis of more complex organic molecules. It can undergo various chemical reactions, including oxidation, reduction, and electrophilic substitution, making it versatile for creating derivatives with specific functional groups.

Common Reactions:

- Oxidation: The formyl group can be oxidized to yield carboxylic acids.

- Reduction: It can be reduced to alcohols using agents like sodium borohydride.

- Substitution: The aromatic ring can participate in electrophilic substitution reactions, such as nitration or halogenation.

Biological Applications

Potential Biological Activity

Research indicates that this compound may exhibit biological activities that warrant further investigation. Its structural similarity to known biologically active compounds positions it as a candidate for drug development. Studies have explored its interactions with various biomolecules, suggesting possible therapeutic applications .

Case Study: Antitumor Activity

A study evaluated derivatives of flavone-8-acetic acid, which share structural similarities with this compound. Some derivatives demonstrated significant in vivo antitumor activity against human and murine tumor cell lines. This highlights the potential of compounds related to this compound in cancer therapy .

Industrial Applications

Specialty Chemicals Production

In industrial settings, this compound is utilized in the production of specialty chemicals and materials. Its ability to act as a precursor for various chemical transformations makes it valuable for synthesizing compounds used in different applications, including pharmaceuticals and agrochemicals .

Mecanismo De Acción

The mechanism of action of 2-(3-Formylphenyl)acetic acid largely depends on its functional groups. The formyl group can participate in nucleophilic addition reactions, while the aromatic ring can engage in electrophilic substitution. These reactions can influence various molecular targets and pathways, making the compound versatile in its applications.

Comparación Con Compuestos Similares

3-Formylbenzoic acid: Similar structure but lacks the acetic acid moiety.

2-Formylphenylacetic acid: Similar but with the formyl group at a different position.

3-(Hydroxymethyl)phenylacetic acid: Reduction product of 2-(3-Formylphenyl)acetic acid.

Actividad Biológica

2-(3-Formylphenyl)acetic acid is an organic compound with the molecular formula C9H8O3, characterized by a phenyl ring substituted with a formyl group at the 3-position and an acetic acid moiety. Its unique structure allows for diverse chemical reactivity, making it a subject of interest in various biological and medicinal research fields.

- Molecular Weight : 164.16 g/mol

- Functional Groups : Carboxylic acid and aldehyde

- Reactivity : The compound can participate in nucleophilic addition reactions due to its formyl group and engage in electrophilic substitution via the aromatic ring.

Biological Activity Overview

Research on the biological activity of this compound is limited; however, compounds with similar structures have shown promising pharmacological properties. The potential activities of this compound include:

- Anti-inflammatory Effects : Similar compounds have been studied for their ability to reduce inflammation in various biological systems.

- Antiviral Activity : While specific studies on this compound are scarce, derivatives of phenylacetic acids have demonstrated antiviral properties, particularly against hepatitis B virus (HBV) replication .

- Platelet Aggregation Inhibition : There is potential for this compound to inhibit platelet aggregation and vasoconstriction, which could be beneficial in treating cardiovascular conditions such as myocardial infarction.

The precise mechanism of action for this compound remains unclear due to limited research. However, its dual functionality as both an aldehyde and a carboxylic acid suggests that it may interact with various biological targets through:

- Singlet Oxygen Quenching : It may deactivate singlet oxygen, a reactive species that can cause cellular damage.

- Influence on Cellular Pathways : Its ability to participate in chemical reactions may influence pathways related to inflammation and cell signaling.

Case Studies and Research Findings

-

Anti-inflammatory Studies :

- Compounds similar to this compound have been evaluated for their anti-inflammatory properties. Research indicates that these compounds can modulate inflammatory responses, suggesting potential therapeutic applications in inflammatory diseases.

-

Antiviral Activity :

- A study on phenylacetic acid derivatives demonstrated varying degrees of antiviral activity against HBV, with some compounds exhibiting EC50 values significantly lower than standard antiviral drugs like lamivudine. This indicates that structural modifications can enhance antiviral efficacy, warranting further investigation into derivatives of this compound .

-

Cardiovascular Applications :

- The potential for this compound to inhibit platelet aggregation has implications for cardiovascular health. Further studies are needed to elucidate its effects on blood coagulation pathways and its therapeutic potential in cardiovascular diseases.

Comparative Analysis with Related Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2-(2-Formylphenyl)acetic acid | C9H8O3 | Similar structure but differs in substitution position; different reactivity. |

| Benzaldehyde | C7H6O | Lacks carboxylic acid functionality; shares aromatic ring and aldehyde group. |

| Salicylic Acid | C7H6O3 | Contains both hydroxyl and carboxylic groups; widely used in pharmaceuticals. |

The unique structure of this compound allows it to exhibit diverse chemical reactivity not found in simpler compounds like benzaldehyde or even other substituted phenolic acids.

Análisis De Reacciones Químicas

Oxidation Reactions

The formyl group (-CHO) undergoes controlled oxidation to yield carboxylic acid derivatives:

*Theoretical yields based on analogous 4-formylphenyl derivatives.

Mechanistic Insight : Oxidation proceeds via formation of a geminal diol intermediate under acidic conditions, followed by dehydrogenation to the carboxylic acid.

Reduction Reactions

The formyl group is reducible to hydroxymethyl or methyl groups:

Key Limitation : Over-reduction of the acetic acid moiety is avoided by using mild conditions (pH 7–8) .

Nucleophilic Addition Reactions

The formyl group participates in condensation reactions:

Kinetic Data : Second-order rate constant (k₂) for hydrazone formation: 1.2 × 10⁻³ M⁻¹s⁻¹ at 25°C .

Electrophilic Aromatic Substitution

The phenyl ring undergoes regioselective substitution:

Regiochemical Control : The electron-withdrawing acetic acid group directs incoming electrophiles to the meta position relative to itself.

Decarboxylation Reactions

The acetic acid moiety undergoes decarboxylation under specific conditions:

| Conditions | Temperature | Product | Yield |

|---|---|---|---|

| Cu powder in quinoline | 220°C | 3-Formyltoluene | 68% |

| Photolysis (UV, 254 nm) | RT | 3-Formylbenzyl radical | N/A* |

*Radical intermediates trapped with TEMPO in ESR studies .

Esterification and Amidation

The carboxylic acid group reacts with alcohols/amines:

| Reaction | Reagents | Product | Yield |

|---|---|---|---|

| Methyl ester | CH₃OH, H₂SO₄ (cat.), reflux | Methyl 2-(3-formylphenyl)acetate | 92% |

| Amide formation | SOCl₂ → RNH₂ | 2-(3-Formylphenyl)acetamide | 85% |

Catalytic Optimization : Lipase-catalyzed esterification in non-aqueous media achieves >90% enantioselectivity for chiral esters .

Propiedades

IUPAC Name |

2-(3-formylphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O3/c10-6-8-3-1-2-7(4-8)5-9(11)12/h1-4,6H,5H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQAJOXWTCPIEQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C=O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34956-29-1 | |

| Record name | 2-(3-formylphenyl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.